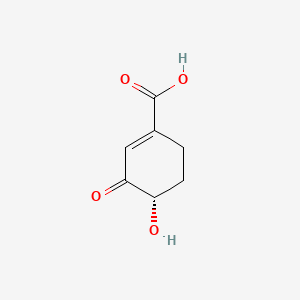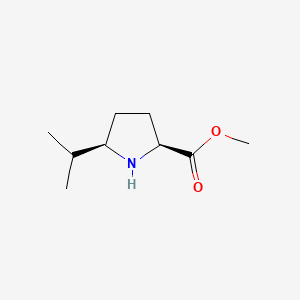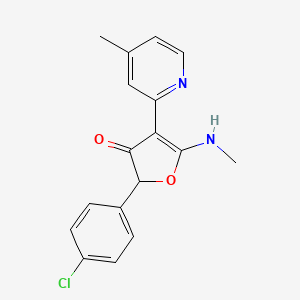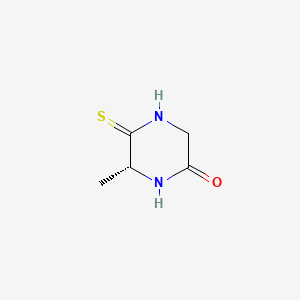![molecular formula C10H20N7O8P B575822 Guanosine 5'-monophosphate-[8-3H] diammonium salt CAS No. 179382-90-2](/img/structure/B575822.png)
Guanosine 5'-monophosphate-[8-3H] diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-monophosphate-[8-3H] diammonium salt is a radiolabeled nucleotide derivative of guanosine monophosphate. It is used primarily in biochemical and molecular biology research to study nucleotide metabolism and signal transduction pathways. The compound is labeled with tritium ([8-3H]), a radioactive isotope of hydrogen, which allows for the tracking and quantification of the nucleotide in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-monophosphate-[8-3H] diammonium salt involves the incorporation of tritium into the guanosine monophosphate molecule. This is typically achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired position on the guanosine molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale tritium labeling, which requires specialized facilities and equipment to handle radioactive materials safely. The process includes the purification of the labeled compound to achieve high radiochemical purity, typically greater than 95% .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine 5’-monophosphate-[8-3H] diammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine diphosphate or guanosine triphosphate.
Reduction: Reduction reactions can convert it back to guanosine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Guanosine diphosphate, guanosine triphosphate.
Reduction: Guanosine, deoxyguanosine.
Substitution: Various substituted guanosine derivatives.
Applications De Recherche Scientifique
Guanosine 5’-monophosphate-[8-3H] diammonium salt is widely used in scientific research, including:
Chemistry: Studying nucleotide interactions and enzyme kinetics.
Biology: Investigating cellular signaling pathways and nucleotide metabolism.
Medicine: Researching the role of nucleotides in disease mechanisms and drug development.
Industry: Used in the development of diagnostic assays and radiolabeled tracers.
Mécanisme D'action
The compound exerts its effects by participating in nucleotide metabolism and signal transduction pathways. It acts as a substrate for various enzymes, including guanylate cyclase and phosphodiesterases, which regulate the levels of cyclic guanosine monophosphate in cells. The tritium label allows researchers to track the compound’s distribution and metabolism in biological systems .
Comparaison Avec Des Composés Similaires
Guanosine monophosphate: The non-labeled version of the compound.
Guanosine diphosphate: A nucleotide with two phosphate groups.
Guanosine triphosphate: A nucleotide with three phosphate groups.
Cyclic guanosine monophosphate: A cyclic form of guanosine monophosphate involved in signaling pathways.
Uniqueness: Guanosine 5’-monophosphate-[8-3H] diammonium salt is unique due to its radiolabel, which allows for precise tracking and quantification in research applications. This makes it particularly valuable for studying dynamic processes in living cells and tissues .
Propriétés
IUPAC Name |
diazanium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-8-tritio-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5-,6-,9-;;/m1../s1/i2T;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSQCOUQMRQBQP-QPIIICEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N7O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)
![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)
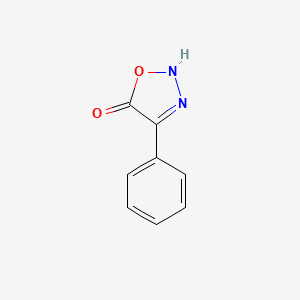
![Carbamic acid, [3-(aminooxy)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)
